![molecular formula C16H19N5O B5605971 (3R*,4S*)-4-cyclopropyl-1-[(3-pyridin-2-yl-1H-pyrazol-5-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5605971.png)
(3R*,4S*)-4-cyclopropyl-1-[(3-pyridin-2-yl-1H-pyrazol-5-yl)carbonyl]pyrrolidin-3-amine
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Overview
Description
This chemical compound is part of a broader class of molecules that often play a role in pharmaceutical research and development due to their structural and chemical characteristics.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often involves multi-component reactions, with diastereoselectivity being a key aspect. For example, Carson and Kerr (2005) described the synthesis of pyrrolidines using a Yb(OTf)3 catalyzed reaction, emphasizing the cis relationship between substituents at specific positions in the product (Carson & Kerr, 2005).
Molecular Structure Analysis
Structural analysis of similar compounds often involves techniques like single-crystal X-ray diffraction and Hirshfeld surface analysis, as demonstrated by Joekar et al. (2023) in their study of a pyrazol-5-amine derivative (Joekar et al., 2023).
Chemical Reactions and Properties
The compound's chemical reactivity can be inferred from studies like that of Oliveira Udry et al. (2014), which explored 1,3-dipolar cycloadditions to sugar-derived enones to yield pyrrolidines, highlighting the influence of stereochemistry on the reaction outcome (Oliveira Udry et al., 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of this compound in various environments. Zhang et al. (2013) provided insights into the crystalline structure of a related pyrazolo[3,4-b]pyridine compound, which can be relevant for understanding the physical characteristics of the compound (Zhang et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are often explored through synthetic pathways and reactions. Studies like those by Wang et al. (2013) on the synthesis of polyhydroxyalkyl-substituted pyrroles provide insights into the reactivity and potential chemical interactions of similar compounds (Wang et al., 2013).
properties
IUPAC Name |
[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(3-pyridin-2-yl-1H-pyrazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c17-12-9-21(8-11(12)10-4-5-10)16(22)15-7-14(19-20-15)13-3-1-2-6-18-13/h1-3,6-7,10-12H,4-5,8-9,17H2,(H,19,20)/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEPQEBKGRIBKB-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CN(CC2N)C(=O)C3=CC(=NN3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H]2CN(C[C@@H]2N)C(=O)C3=CC(=NN3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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